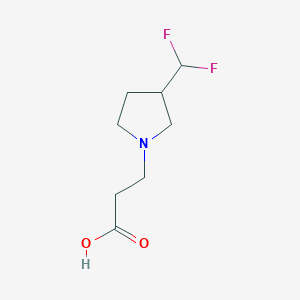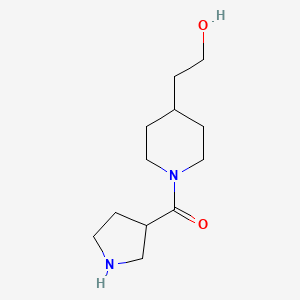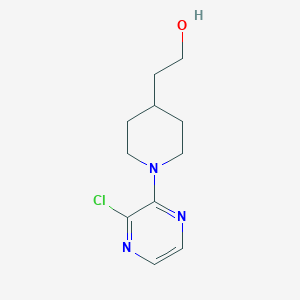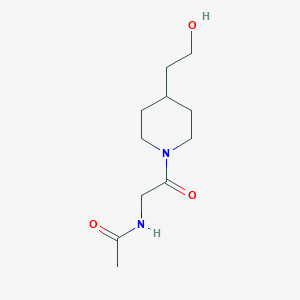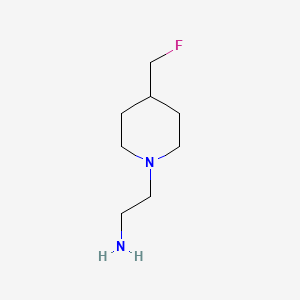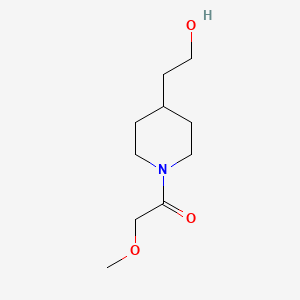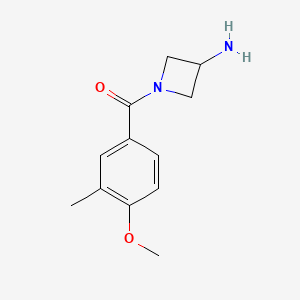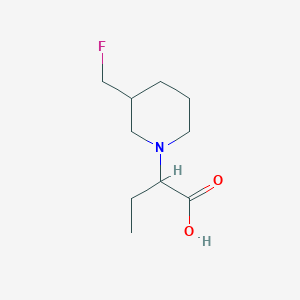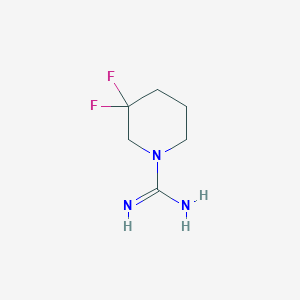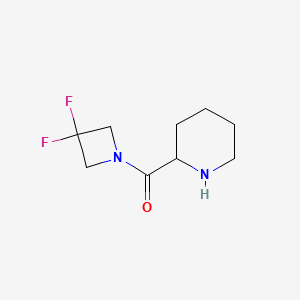
1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Overview
Description
1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a synthetic compound characterized by its distinct molecular structure. This compound is part of a class of pyrazole derivatives known for their significant applications in various scientific fields. Its unique composition, combining a pyrazole core with a fluoroethyl group, grants it distinctive chemical properties and potential utility in diverse research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine typically involves multiple steps starting from basic organic molecules:
Formation of the pyrazole core: : This step usually involves a cyclization reaction between a hydrazine and a 1,3-diketone.
Introduction of the pyrazinyl group: : This can be achieved through a cross-coupling reaction such as Suzuki or Heck coupling.
Attachment of the 2-fluoroethyl group: : This step often involves nucleophilic substitution reactions.
N-methylation: : This is typically the final step, introducing the methyl group using reagents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production would scale these synthetic steps, optimizing conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. Continuous flow techniques and advanced purification processes like crystallization or chromatography would be employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, which may alter the fluoroethyl group or the pyrazole ring.
Reduction: : Reduction reactions can target the nitrogen or the fluorine substituent in the compound.
Substitution: : Nucleophilic substitution reactions can replace the fluoroethyl group or modify the pyrazole and pyrazinyl rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, hydrogen gas with catalysts.
Substituents: : Halogens (chlorine, bromine), nitrogen nucleophiles.
Major Products Formed
Depending on the reaction conditions and the reagents used, the compound can form various oxidized, reduced, or substituted products with potentially different biological or chemical properties.
Scientific Research Applications
Chemistry
In chemistry, 1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is used as a building block for synthesizing more complex molecules, allowing researchers to explore new chemical reactions and pathways.
Biology
Its distinct molecular structure enables it to interact with various biological targets, making it a useful tool in studying enzyme functions and receptor-ligand interactions.
Medicine
The compound’s potential therapeutic effects are being explored, particularly its role as an inhibitor in specific metabolic pathways. This could lead to the development of new drugs for treating diseases.
Industry
In industrial applications, the compound can serve as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine exerts its effects primarily through interactions at the molecular level, targeting enzymes and receptors. The fluoroethyl group and the pyrazole ring play crucial roles in binding to active sites, influencing metabolic pathways and enzyme activities.
Comparison with Similar Compounds
Comparison Highlights
Structural Uniqueness: : The combination of a fluoroethyl group with a pyrazole core and a pyrazinyl substituent is relatively rare, enhancing its specificity and potential effectiveness in targeted applications.
Similar Compounds: : Compounds such as 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole or N-methyl-1-(pyrazin-2-yl)-1H-pyrazole share similarities but lack the fluoroethyl group, which may significantly alter their chemical behavior and application potential.
Overall, 1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine stands out due to its unique structure and wide-ranging applicability in various scientific fields. Its potential to drive advancements in chemistry, biology, and medicine underscores its significance as a versatile compound.
Properties
IUPAC Name |
1-[2-(2-fluoroethyl)-5-pyrazin-2-ylpyrazol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN5/c1-13-7-9-6-10(16-17(9)5-2-12)11-8-14-3-4-15-11/h3-4,6,8,13H,2,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPMITBKZJGRAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1CCF)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine](/img/structure/B1490086.png)

![{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1490091.png)

